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Compound of Interest

Compound Name: 6-Hydroxy-5-iodonicotinic acid

CAS No.: 365413-19-0

Cat. No.: B1321959

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methods for the introduction

of an iodine atom onto a nicotinic acid scaffold. The following sections present key iodination

strategies, detailed experimental protocols, and a comparative analysis of their yields.

Introduction
Iodinated nicotinic acid derivatives are valuable compounds in medicinal chemistry and drug

development. The introduction of an iodine atom can significantly alter the pharmacological

properties of the parent molecule, influencing its binding affinity to biological targets, metabolic

stability, and pharmacokinetic profile. This document outlines three primary methods for the

iodination of nicotinic acid: the Sandmeyer reaction of aminonicotinic acids, halogen exchange

of halonicotinic acids, and direct electrophilic iodination.

Methods for Iodination of Nicotinic Acid
Several methods have been successfully employed to introduce an iodine atom at various

positions of the nicotinic acid ring. The choice of method often depends on the desired
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substitution pattern and the availability of starting materials.

Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing a variety of substituents,

including iodine, onto an aromatic ring by the diazotization of a primary aromatic amine.[1][2][3]

In the context of nicotinic acid, this involves the conversion of an aminonicotinic acid to a

diazonium salt, which is then treated with a source of iodide, typically potassium iodide (KI), to

yield the corresponding iodonicotinic acid.[4] Notably, the iodination step of the Sandmeyer

reaction often proceeds without the need for a copper catalyst, which is typically required for

other halides.[1][5]

Halogen Exchange (Finkelstein Reaction)
The aromatic Finkelstein reaction, or halogen exchange, provides a route to iodinated nicotinic

acids from other halonicotinic acid derivatives, such as those bearing bromine or chlorine.[6]

This transformation is often catalyzed by a copper(I) salt and can be efficiently promoted by

microwave irradiation. This method is particularly useful when the corresponding bromo- or

chloro-nicotinic acid is more readily accessible than the amino-nicotinic acid precursor required

for the Sandmeyer reaction.

Direct Electrophilic Iodination
Direct C-H iodination of the nicotinic acid ring can be achieved using an electrophilic iodine

source, with N-Iodosuccinimide (NIS) being a commonly employed reagent.[7][8] The reactivity

and regioselectivity of this reaction are highly dependent on the choice and concentration of an

acid catalyst.[8] For electron-rich aromatic systems, catalytic amounts of a mild acid like

trifluoroacetic acid (TFA) may suffice.[9] However, for electron-deficient rings such as nicotinic

acid, stronger acids like sulfuric acid or a combination of acids may be necessary to achieve

efficient iodination.[10] The position of iodination is governed by the directing effects of the

substituents on the pyridine ring.

Data Presentation
The following table summarizes the reported yields for various iodination methods on the

nicotinic acid scaffold.
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Experimental Protocols
Protocol 1: Synthesis of 5-Iodonicotinic Acid (via
Sandmeyer Reaction)
This protocol is adapted from analogous Sandmeyer reactions.[4][11]

Materials:

5-Aminonicotinic acid

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)

Ice

Deionized Water

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Ethyl Acetate

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve

5-aminonicotinic acid in concentrated sulfuric acid.

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below

5 °C.

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

In a separate flask, dissolve potassium iodide in water.

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous

stirring. Gas evolution (N₂) will be observed.

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate

solution until the pH is approximately 7-8.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure to yield the crude 5-iodonicotinic acid.
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Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 6-Iodonicotinic Acid (via
Halogen Exchange)
This protocol is based on the principles of microwave-assisted trans-halogenation.[6]

Materials:

6-Bromonicotinic acid

Sodium Iodide (NaI)

Copper(I) Iodide (CuI)

N,N-Dimethylformamide (DMF)

Microwave reactor vials

Procedure:

To a microwave reactor vial, add 6-bromonicotinic acid, sodium iodide (2-3 equivalents), and

copper(I) iodide (0.1-0.2 equivalents).

Add N,N-dimethylformamide as the solvent.

Seal the vial and place it in the microwave reactor.

Heat the reaction mixture under microwave irradiation at a temperature and for a duration

optimized for the specific substrate (e.g., 150-200 °C for 10-30 minutes).

After cooling, dilute the reaction mixture with water and acidify with a suitable acid (e.g., HCl)

to precipitate the product.

Filter the precipitate, wash with water, and dry under vacuum to obtain the crude 6-

iodonicotinic acid.

Purify the product by recrystallization.
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Protocol 3: Direct Iodination of Nicotinic Acid using N-
Iodosuccinimide (NIS)
This protocol is a general procedure for the iodination of deactivated aromatic rings.[7][10] The

regioselectivity will depend on the specific reaction conditions and the inherent electronic

properties of the nicotinic acid scaffold.

Materials:

Nicotinic acid

N-Iodosuccinimide (NIS)

Concentrated Sulfuric Acid (H₂SO₄)

Acetonitrile or Dichloromethane

Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

Ethyl Acetate

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve nicotinic acid in a suitable solvent such as acetonitrile or

dichloromethane.

Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath.

Add N-Iodosuccinimide (1.1-1.5 equivalents) portion-wise to the reaction mixture.

Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress

by TLC or LC-MS.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8289285/
https://www.researchgate.net/publication/317178157_N-Iodosuccinimide_NIS_in_Direct_Aromatic_Iodination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321959?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, quench the reaction by pouring it into an ice-cold solution of 10% sodium

thiosulfate to reduce any unreacted iodine.

Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).

Extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the solvent under reduced pressure to obtain the crude iodinated nicotinic acid.

Purify the product by column chromatography to separate any regioisomers.

Visualizations
The following diagrams illustrate the experimental workflows for the described iodination

methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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